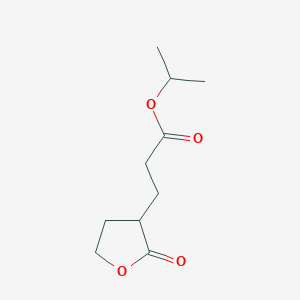![molecular formula C17H17N B14274782 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole CAS No. 184918-42-1](/img/structure/B14274782.png)
7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole is a heterocyclic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes a fused tricyclic system with a methyl group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone derivatives in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium (IV) oxide, copper (II) acetate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carbazole derivatives such as 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione.
Reduction: More saturated carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,7,8-trihydroxy-3-methyl-1,2,3,4,7,12-hexahydrotetraphen-12-one: Another compound with a similar core structure but with additional hydroxyl groups and a different substitution pattern.
Uniqueness: 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole is unique due to its specific substitution pattern and the presence of the methyl group at the 7th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other carbazole derivatives .
Propiedades
Número CAS |
184918-42-1 |
|---|---|
Fórmula molecular |
C17H17N |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
7-methyl-1,2,3,4-tetrahydrobenzo[c]carbazole |
InChI |
InChI=1S/C17H17N/c1-18-15-9-5-4-8-14(15)17-13-7-3-2-6-12(13)10-11-16(17)18/h4-5,8-11H,2-3,6-7H2,1H3 |
Clave InChI |
FWLATXQAKSTABQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=C(CCCC3)C=C2)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


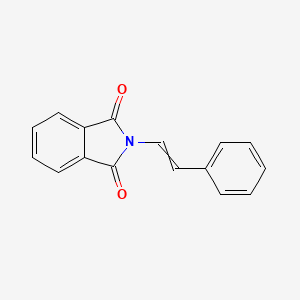
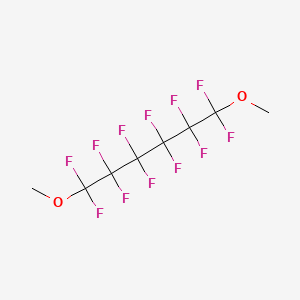
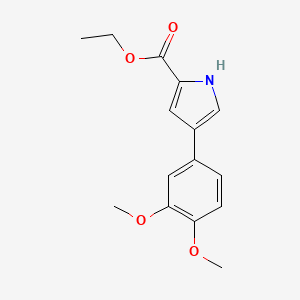
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
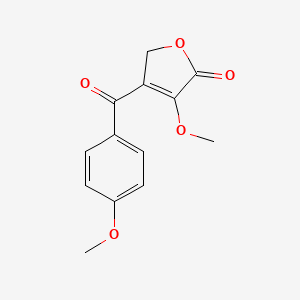
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
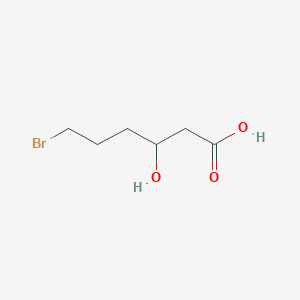
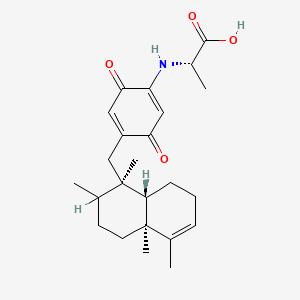
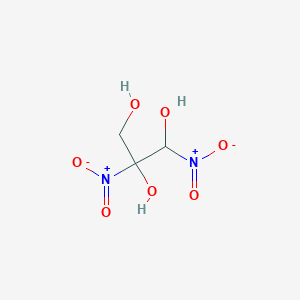
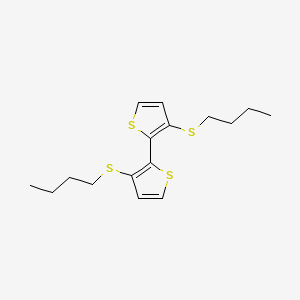
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
